Cas no 180288-69-1 (Trastuzumab)
Trastuzumab Chemical and Physical Properties
Names and Identifiers
-
- Trastuzumab
- Herceptin
- TrastuzuMab(Herceptin)
- IMMunoglobulin G1,anti-(huMan p185neu receptor) (huMan-Mouse Monoclonal rhuMab HER2 g1-chain), disulfide with huMan-MouseMonoclonal rhuMab HER2 light chain, diMer
- Anti HER2, Ig gamma-1 chain C region
- Recombinant humanized anti-HER2 antibody
- RhuMab HER2
- Immunoglobulin G1,anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 g1-chain),...
- Immunoglobulin G 1 (human-mouse monoclonal rhuMab HER2gamma1-chain antihuman p185(sup c-erbB2) receptor), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer
- Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 gamma1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer
- Trastuzumab [USAN:INN]
- UNII-P188ANX8CK
- TRASTUZUMAB 95 % +
- TRASTUZUMAB 98 % +
- LS-07368
- DTXSID10959515
- 2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-1H-purin-6-one
- 180288-69-1
- 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol
- DB-049316
- SCHEMBL6682197
- NSC90390
- 2,8-Diamino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- ALBB-023428
- AKOS003382447
- MFCD00036759
- 2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one
- 3868-32-4
- SCHEMBL21146386
- 5087-70-7
- NCIOpen2_005502
- PD183256
- 2,8-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- SCHEMBL22090246
- Anti-Human HER2, Humanized Antibody
-
- Inchi: InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1
- InChI Key: SMEROWZSTRWXGI-HVATVPOCSA-N
- SMILES: OC(CC[C@H]([C@H]1CC[C@H]2[C@@H]3CC[C@@H]4C[C@@H](CC[C@]4(C)[C@H]3CC[C@]12C)O)C)=O
Computed Properties
- Exact Mass: 376.2979
- Monoisotopic Mass: 298.10256757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.2
- Topological Polar Surface Area: 181Ų
Experimental Properties
- PSA: 57.53
Trastuzumab Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-P9907-1mg |
Trastuzumab |
180288-69-1 | 99.80% | 1mg |
¥1600 | 2024-04-19 | |
| MedChemExpress | HY-P9907-5mg |
Trastuzumab |
180288-69-1 | 99.80% | 5mg |
¥5500 | 2024-04-19 | |
| MedChemExpress | HY-P9907-25mg |
Trastuzumab |
180288-69-1 | 99.70% | 25mg |
¥20500 | 2021-07-08 | |
| MedChemExpress | HY-P9907-50mg |
Trastuzumab |
180288-69-1 | 99.70% | 50mg |
¥32800 | 2021-07-08 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T305227-1mg |
Trastuzumab |
180288-69-1 | ~21mg/ml(in buffer,pH6.0),95% | 1mg |
¥1019.90 | 2023-08-31 | |
| ChemScence | CS-7821-1mg |
Trastuzumab |
180288-69-1 | 99.80% | 1mg |
$192.0 | 2022-04-27 | |
| ChemScence | CS-7821-5mg |
Trastuzumab |
180288-69-1 | 99.80% | 5mg |
$660.0 | 2022-04-27 | |
| ChemScence | CS-7821-25mg |
Trastuzumab |
180288-69-1 | 99.80% | 25mg |
$2500.0 | 2022-04-27 | |
| ChemScence | CS-7821-50mg |
Trastuzumab |
180288-69-1 | 99.80% | 50mg |
$4000.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X78595-1mg |
Trastuzumab (Anti-Human HER2, Humanized Antibody) |
180288-69-1 | ≥95% | 1mg |
¥1348.0 | 2023-09-05 |
Trastuzumab Suppliers
Trastuzumab Related Literature
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Taylor N. Plank,Luke P. Skala,Jeffery T. Davis Chem. Commun. 2017 53 6235
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Taylor N. Plank,Luke P. Skala,Jeffery T. Davis Chem. Commun. 2017 53 6235
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3. Revitalizing antifolates through understanding mechanisms that govern susceptibility and resistanceShannon Lynn Kordus,Anthony David Baughn Med. Chem. Commun. 2019 10 880
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Hu Wang,Xiaofan Ji,Mehroz Ahmed,Feihe Huang,Jonathan L. Sessler J. Mater. Chem. A 2019 7 1394
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Yohei Saito,Tomohiro Sawa,Jun Yoshitake,Chiaki Ito,Shigemoto Fujii,Takaaki Akaike,Hirokazu Arimoto Mol. BioSyst. 2012 8 2909
Additional information on Trastuzumab
Trastuzumab: A Comprehensive Overview
Trastuzumab, also known by its CAS registry number 180288-69-1, is a monoclonal antibody that has revolutionized the treatment of HER2-positive breast cancer. This innovative therapeutic agent targets the human epidermal growth factor receptor 2 (HER2), a protein that is overexpressed in approximately 20-30% of breast cancers. The development of Trastuzumab marked a significant milestone in the field of targeted therapy, offering a more precise and effective approach compared to traditional chemotherapy.
The discovery and development of Trastuzumab were driven by the need to address the limitations of conventional cancer treatments, which often affect both healthy and cancerous cells. By targeting the HER2 receptor specifically, Trastuzumab minimizes damage to normal tissues, thereby improving the quality of life for patients while effectively combating malignancy. The mechanism of action involves binding to the extracellular domain of HER2, preventing receptor dimerization and subsequent signaling pathways that promote cell proliferation and survival.
Recent studies have further elucidated the molecular mechanisms underlying Trastuzumab's efficacy. For instance, research has shown that Trastuzumab not only inhibits HER2 signaling but also induces antibody-dependent cellular cytotoxicity (ADCC), enhancing the immune system's ability to target and destroy cancer cells. This dual mechanism underscores the drug's potent anti-tumor activity and highlights its role as a cornerstone in breast cancer therapy.
The clinical application of Trastuzumab has been extensively studied across various stages of breast cancer. It is approved for the treatment of early-stage, locally advanced, and metastatic HER2-positive breast cancers. In addition to monotherapy, Trastuzumab is often combined with chemotherapy or other targeted agents to enhance therapeutic outcomes. Recent clinical trials have explored its use in combination with checkpoint inhibitors, such as pembrolizumab, to further improve response rates and prolong progression-free survival.
One of the most notable advancements in Trastuzumab research is its application in precision medicine. By leveraging biomarkers such as HER2 expression levels and genetic mutations, clinicians can now tailor treatment regimens to individual patients, maximizing efficacy while minimizing adverse effects. This personalized approach has been particularly impactful in metastatic settings, where traditional therapies often yield limited results.
Despite its remarkable success, challenges remain in optimizing Trastuzumab therapy. Resistance to treatment remains a significant issue, with studies identifying mechanisms such as HER2 downregulation or activation of alternative signaling pathways as potential contributors. To address this, ongoing research is focused on developing novel strategies, including next-generation monoclonal antibodies and combination therapies that target multiple pathways simultaneously.
In conclusion, Trastuzumab (CAS No. 180288-69-1) represents a paradigm shift in oncology, offering a targeted approach to treating HER2-positive breast cancer. Its continued evolution through cutting-edge research ensures that it remains at the forefront of cancer therapy, providing hope for millions of patients worldwide.
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